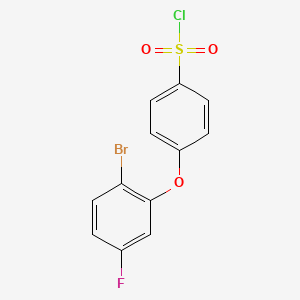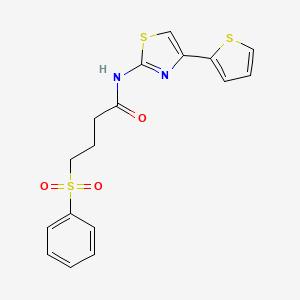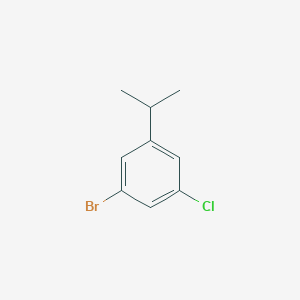
1-Bromo-3-chloro-5-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-5-(propan-2-yl)benzene is a chemical compound that belongs to the family of halogenated benzenes. It is commonly referred to as Bromochloroisopropylbenzene and is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in different fields of research.
Aplicaciones Científicas De Investigación
1. High Performance Liquid Chromatography (HPLC) Method Development
- Application Summary : This compound has been used as a novel chiral building block for the synthesis of pharmaceutically important compounds . It was used as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides .
- Methods & Procedures : The compound undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C and is strongly accelerated by electron-withdrawing substituents . The method was validated for linearity, range, accuracy, and precision .
- Results & Outcomes : The developed method was applied for monitoring the progress of lipase catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate from (RS)-1-bromo-3-chloro-2-propanol .
2. Synthesis of Antidepressant Molecules
- Application Summary : “1-Bromo-3-chloro-5-(propan-2-yl)benzene” is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods & Procedures : The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results & Outcomes : The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
3. Electrophilic Aromatic Substitution
- Application Summary : This compound is used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
- Methods & Procedures : The compound undergoes a two-step mechanism for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results & Outcomes : The reaction results in the formation of benzene derivatives, which are important in various fields of chemistry .
4. Synthesis of Polymer Nanoparticles
- Application Summary : “1-Bromo-3-chloro-5-(propan-2-yl)benzene” is used in the synthesis of polymer nanoparticles to deliver drugs such as doxorubicin, camptothecin, and cisplatin .
- Methods & Procedures : The synthesis involves the use of this compound as a building block in the formation of polymer nanoparticles .
- Results & Outcomes : The resulting polymer nanoparticles can be used to deliver various drugs, enhancing their effectiveness and reducing side effects .
5. Cyanation of Aryl Halides
- Application Summary : “1-Bromo-3-chloro-5-(propan-2-yl)benzene” is used as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides .
- Methods & Procedures : The compound undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C and is strongly accelerated by electron-withdrawing substituents .
- Results & Outcomes : The study provides a new method for the cyanation of aryl halides .
6. Synthesis of Pharmaceutically Important Compounds
- Application Summary : “1-Bromo-3-chloro-5-(propan-2-yl)benzene” is used as a novel chiral building block for the synthesis of pharmaceutically important compounds .
- Methods & Procedures : The compound is used in the lipase catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate from (RS)-1-bromo-3-chloro-2-propanol .
- Results & Outcomes : The developed method was validated for linearity, range, accuracy, and precision .
Propiedades
IUPAC Name |
1-bromo-3-chloro-5-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEVAAUCGASYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-5-(propan-2-yl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2479350.png)

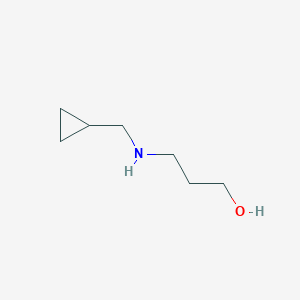
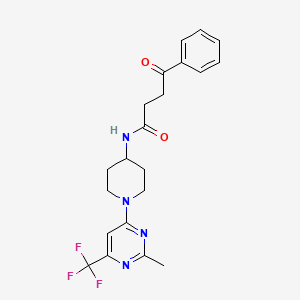
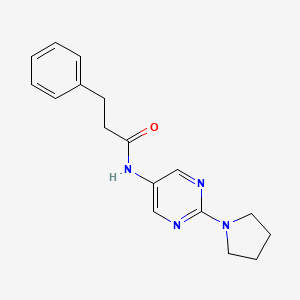
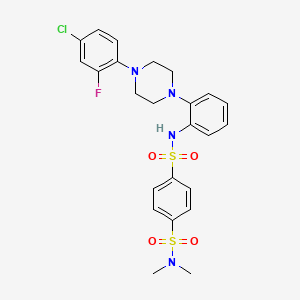
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)
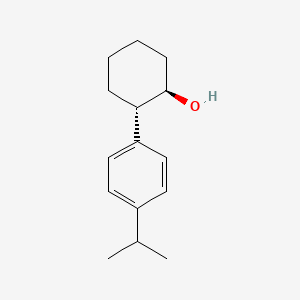
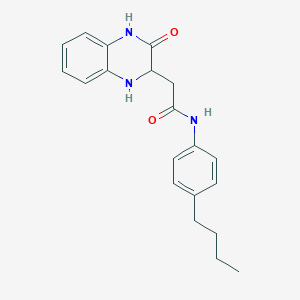
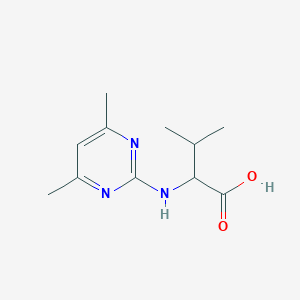
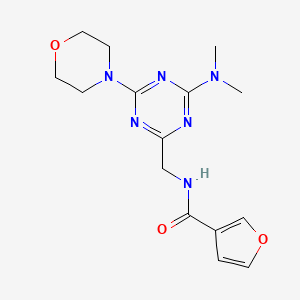
![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)
